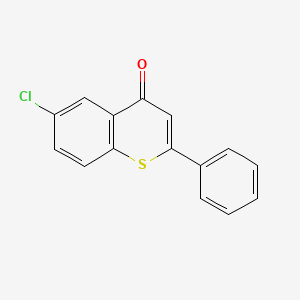![molecular formula C20H27N5O2S B5360088 4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5360088.png)
4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of protein kinase C, which plays a crucial role in the regulation of cell growth and differentiation. It also inhibits the activity of cyclin-dependent kinase 2, which is involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit potent anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine in lab experiments include its high potency and selectivity towards various enzymes and signaling pathways. However, its limitations include its low solubility in aqueous solutions, which makes it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine. One of the potential directions is to explore its potential therapeutic effects in the treatment of various types of cancer. Another potential direction is to investigate its potential effects on the immune system and its potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to explore its potential effects on the central nervous system and its potential applications in the treatment of various neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to explore its full potential and to develop new applications for this compound.
Métodos De Síntesis
The synthesis of 4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine has been achieved using several methods. One of the most commonly used methods involves the reaction of 4-(3,4-dimethylphenylsulfonyl)piperazine with 2-(1-pyrrolidinyl)pyrimidine in the presence of a suitable base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent inhibitory activity against several enzymes such as protein kinase C and cyclin-dependent kinase 2. It has also been shown to have potential therapeutic effects in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
4-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-16-5-6-18(15-17(16)2)28(26,27)25-13-11-23(12-14-25)19-7-8-21-20(22-19)24-9-3-4-10-24/h5-8,15H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLOTNFIFDUYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]benzoic acid](/img/structure/B5360009.png)
![7-(1-benzothien-2-ylsulfonyl)-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5360013.png)
![2-(3,5-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5360015.png)
![N-isopropyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5360017.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5360019.png)


![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]valine](/img/structure/B5360045.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-methylcyclopropyl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5360052.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5360057.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyrazinyl)propanoyl]-1,4-diazepane](/img/structure/B5360062.png)
![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5360076.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide](/img/structure/B5360087.png)
![2-(4-methylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-4-quinolinecarboxamide](/img/structure/B5360096.png)